molecular formula C24H25N7O4S3 B2651745 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide CAS No. 393841-14-0

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide

Cat. No.: B2651745
CAS No.: 393841-14-0
M. Wt: 571.69
InChI Key: KWPUSSIIPZIAHQ-UHFFFAOYSA-N
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Description

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including thiadiazole, triazole, and benzamide moieties

Scientific Research Applications

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiadiazole and triazole compounds have been studied for their potential as urease inhibitors .

Preparation Methods

The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the 1,3,4-thiadiazole core, followed by the introduction of the ethylsulfanyl group. Subsequent steps involve the formation of the triazole ring and the attachment of the benzamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide include other thiadiazole and triazole derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example:

    N-(5-ethylsulfanyl-thiophen-2-yl)-acetamide: Similar in having an ethylsulfanyl group but differs in the core structure.

    5-(ethylsulfanyl)-N-(3-pyridinyl)-6-(trifluoromethyl)-1-indolinecarboxamide: Shares the ethylsulfanyl group but has a different heterocyclic core.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4S3/c1-4-36-24-30-28-22(38-24)26-20(32)14-37-23-29-27-19(31(23)16-10-6-8-12-18(16)35-3)13-25-21(33)15-9-5-7-11-17(15)34-2/h5-12H,4,13-14H2,1-3H3,(H,25,33)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPUSSIIPZIAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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